Cas no 1880056-77-8 (2-bromo-N,4-dimethyl-5-nitrobenzene-1-sulfonamide)

2-Bromo-N,4-dimethyl-5-nitrobenzene-1-sulfonamide is a specialized aromatic sulfonamide derivative featuring bromo, nitro, and dimethyl substituents on a benzene ring. This compound is of interest in synthetic organic chemistry due to its multifunctional reactivity, serving as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The presence of both electron-withdrawing (nitro, sulfonamide) and electron-donating (methyl) groups enables selective functionalization, while the bromo substituent offers a handle for further cross-coupling reactions. Its well-defined structure and stability under controlled conditions make it suitable for research applications requiring precise molecular modifications. Proper handling is advised due to potential reactivity hazards.
2-bromo-N,4-dimethyl-5-nitrobenzene-1-sulfonamide structure
1880056-77-8 structure
商品名:2-bromo-N,4-dimethyl-5-nitrobenzene-1-sulfonamide
CAS番号:1880056-77-8
MF:C8H9BrN2O4S
メガワット:309.137059926987
CID:6398811
PubChem ID:165523396

2-bromo-N,4-dimethyl-5-nitrobenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 2-bromo-N,4-dimethyl-5-nitrobenzene-1-sulfonamide
    • EN300-1453503
    • 1880056-77-8
    • インチ: 1S/C8H9BrN2O4S/c1-5-3-6(9)8(16(14,15)10-2)4-7(5)11(12)13/h3-4,10H,1-2H3
    • InChIKey: ABIYMVJQQGVIMY-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(C)=C(C=C1S(NC)(=O)=O)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 307.94664g/mol
  • どういたいしつりょう: 307.94664g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 361
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 100Ų

2-bromo-N,4-dimethyl-5-nitrobenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1453503-0.1g
2-bromo-N,4-dimethyl-5-nitrobenzene-1-sulfonamide
1880056-77-8
0.1g
$755.0 2023-06-06
Enamine
EN300-1453503-500mg
2-bromo-N,4-dimethyl-5-nitrobenzene-1-sulfonamide
1880056-77-8
500mg
$809.0 2023-09-29
Enamine
EN300-1453503-1000mg
2-bromo-N,4-dimethyl-5-nitrobenzene-1-sulfonamide
1880056-77-8
1000mg
$842.0 2023-09-29
Enamine
EN300-1453503-2500mg
2-bromo-N,4-dimethyl-5-nitrobenzene-1-sulfonamide
1880056-77-8
2500mg
$1650.0 2023-09-29
Enamine
EN300-1453503-250mg
2-bromo-N,4-dimethyl-5-nitrobenzene-1-sulfonamide
1880056-77-8
250mg
$774.0 2023-09-29
Enamine
EN300-1453503-0.5g
2-bromo-N,4-dimethyl-5-nitrobenzene-1-sulfonamide
1880056-77-8
0.5g
$823.0 2023-06-06
Enamine
EN300-1453503-10.0g
2-bromo-N,4-dimethyl-5-nitrobenzene-1-sulfonamide
1880056-77-8
10g
$3683.0 2023-06-06
Enamine
EN300-1453503-100mg
2-bromo-N,4-dimethyl-5-nitrobenzene-1-sulfonamide
1880056-77-8
100mg
$741.0 2023-09-29
Enamine
EN300-1453503-1.0g
2-bromo-N,4-dimethyl-5-nitrobenzene-1-sulfonamide
1880056-77-8
1g
$857.0 2023-06-06
Enamine
EN300-1453503-0.05g
2-bromo-N,4-dimethyl-5-nitrobenzene-1-sulfonamide
1880056-77-8
0.05g
$719.0 2023-06-06

2-bromo-N,4-dimethyl-5-nitrobenzene-1-sulfonamide 関連文献

2-bromo-N,4-dimethyl-5-nitrobenzene-1-sulfonamideに関する追加情報

Recent Advances in the Study of 2-bromo-N,4-dimethyl-5-nitrobenzene-1-sulfonamide (CAS: 1880056-77-8)

The compound 2-bromo-N,4-dimethyl-5-nitrobenzene-1-sulfonamide (CAS: 1880056-77-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

Recent studies have highlighted the role of 2-bromo-N,4-dimethyl-5-nitrobenzene-1-sulfonamide as a versatile intermediate in the synthesis of more complex sulfonamide derivatives. Sulfonamides are known for their broad-spectrum biological activities, including antibacterial, antifungal, and anticancer properties. The presence of the bromo and nitro functional groups in this compound enhances its reactivity, making it a valuable building block for the development of novel pharmacophores.

One of the key advancements in the study of this compound is its application in targeted drug delivery systems. Researchers have demonstrated that 2-bromo-N,4-dimethyl-5-nitrobenzene-1-sulfonamide can be conjugated with various biomolecules to improve the specificity and efficacy of therapeutic agents. For instance, recent in vitro studies have shown that sulfonamide derivatives of this compound exhibit potent inhibitory effects on specific cancer cell lines, suggesting its potential as a lead compound in oncology research.

In addition to its therapeutic potential, the compound has also been investigated for its role in chemical biology. A 2023 study published in the Journal of Medicinal Chemistry explored the mechanism of action of 2-bromo-N,4-dimethyl-5-nitrobenzene-1-sulfonamide in enzyme inhibition. The findings revealed that the compound acts as a selective inhibitor of carbonic anhydrase isoforms, which are implicated in various pathological conditions, including glaucoma and cancer. This discovery opens new avenues for the development of isoform-specific inhibitors with reduced side effects.

Despite these promising findings, challenges remain in the optimization of 2-bromo-N,4-dimethyl-5-nitrobenzene-1-sulfonamide for clinical use. Issues such as solubility, stability, and bioavailability need to be addressed through further structural modifications and formulation studies. Recent efforts have focused on the design of prodrugs and nanoformulations to overcome these limitations, with encouraging preliminary results.

In conclusion, 2-bromo-N,4-dimethyl-5-nitrobenzene-1-sulfonamide (CAS: 1880056-77-8) represents a promising candidate for further investigation in drug discovery and chemical biology. Its unique structural features and diverse biological activities make it a valuable tool for researchers aiming to develop novel therapeutic agents. Future studies should focus on elucidating its pharmacokinetic properties and exploring its potential in combination therapies.

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